molecular formula C22H25ClN6O B2575718 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291837-11-0

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2575718
CAS No.: 1291837-11-0
M. Wt: 424.93
InChI Key: HBKTUXUNQQIVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine, supplied for research purposes. It has the CAS registry number 1291837-11-0 and a molecular formula of C22H29ClN6O, with a molecular weight of approximately 428.96 g/mol . The compound is a complex hybrid molecule featuring a piperazine core conjugated with a 1,2,3-triazole ring system. While the specific biological activity and research applications for this exact compound are not detailed in the available literature, its structure provides valuable insights. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently employed to optimize the pharmacokinetic properties of molecules and as a structural component in various therapeutics . Simultaneously, the 1,2,3-triazole ring is a robust pharmacophore known for its metabolic stability and potential to engage in key interactions with biological targets . This unique combination of structural features makes it a compound of significant interest for exploratory research in areas such as medicinal chemistry and drug discovery. Researchers can utilize this molecule as a building block or a reference standard in the design and study of novel bioactive compounds. The product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O/c1-3-16-5-8-18(9-6-16)24-21-20(25-27-26-21)22(30)29-12-10-28(11-13-29)19-14-17(23)7-4-15(19)2/h4-9,14,20-21,24-27H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDSKQIQQVXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN5OC_{20}H_{22}ClN_{5}O with a molecular weight of approximately 429.86 g/mol. The structure includes functional groups such as piperazine and triazole, which are known to contribute to various biological activities.

Antitumor Activity

Research has shown that triazole derivatives exhibit significant antitumor properties. The presence of the triazole ring in this compound may enhance its efficacy against cancer cells. A study indicated that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Compound CMCF-7<10

Anticonvulsant Activity

The compound's structural similarities with known anticonvulsants suggest potential efficacy in seizure disorders. A study focusing on related piperazine derivatives found that modifications in their structure could significantly enhance anticonvulsant properties .

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes. For instance, the piperazine moiety is known for its ability to bind to neurotransmitter receptors, which can modulate neuronal excitability and influence seizure activity. Additionally, the triazole ring may interact with proteins involved in cancer cell signaling pathways, promoting apoptosis and inhibiting proliferation .

Case Studies

Several studies have explored the pharmacological properties of similar compounds. For example, a series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles . These findings support the hypothesis that modifications in piperazine structures can lead to enhanced biological activities.

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. The presence of the triazole ring in this compound enhances its efficacy against cancer cells. A study revealed that triazole-containing compounds can inhibit cell proliferation across various cancer cell lines.

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Compound CMCF-7<10

The compound's mechanism may involve the interaction with proteins involved in cancer cell signaling pathways, promoting apoptosis and inhibiting proliferation.

Anticonvulsant Activity

The structural similarities between this compound and known anticonvulsants suggest potential efficacy in treating seizure disorders. Studies on related piperazine derivatives indicate that structural modifications can significantly enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

The biological activity may be attributed to the compound's ability to bind to neurotransmitter receptors, modulating neuronal excitability and influencing seizure activity.

Case Studies

Several studies have explored the pharmacological properties of similar compounds. For instance, a series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. These findings support the hypothesis that modifications in piperazine structures can lead to enhanced biological activities.

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substitutions

  • 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) Structure: Features a 2,3-dichlorophenyl-piperazine linked to a quinolinyl pentanamide. Key Differences: The quinolinyl group replaces the triazole-amine moiety, likely altering target specificity. Dichlorophenyl groups increase electron-withdrawing effects compared to the target compound’s 5-chloro-2-methylphenyl group . Activity: Piperazine-dichlorophenyl derivatives are often explored for serotonin receptor modulation, though specific data for 11c is unavailable.
  • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Structure: Contains a trifluoromethylphenyl-piperazine and a cyclopentyl-tetrahydropyran group. Key Differences: The trifluoromethyl group enhances metabolic stability compared to chloro substituents. The tetrahydropyran moiety may improve solubility .

Triazole-Containing Analogues

  • N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide

    • Structure : A 1,2,4-triazole linked to a benzenesulfonamide group.
    • Key Differences : The sulfonamide group replaces the piperazine-carbonyl unit, reducing basicity. Demonstrates potent antifungal activity (85–90% inhibition against Botrytis cinerea) .
    • Comparison : The target compound’s piperazine may enhance CNS penetration versus sulfonamide’s renal excretion.
  • 2-[4-(3-Fluorophenyl)-1H-1,2,3-triazol-1-yl]-N-(4-sulfamoylphenyl)acetamide (Ⅲh)

    • Structure : A 1,2,3-triazole with a fluorophenyl group and sulfamoylphenylacetamide.
    • Key Differences : Fluorine’s electronegativity may enhance binding affinity. Exhibits MIC = 0.25 mg/L against E. coli, comparable to ciprofloxacin .
    • Comparison : The target compound’s ethylphenyl group could reduce polarity, favoring lipid membrane interaction.

Pharmacological and Physicochemical Properties

Physicochemical Properties

Property Target Compound 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide N-(4-Sulfamoylphenyl)acetamide (Ⅲh)
Molecular Weight ~480 g/mol (estimated) ~520 g/mol ~390 g/mol
LogP ~3.5 (predicted) ~4.2 (dichlorophenyl increases lipophilicity) ~2.1 (sulfonamide reduces LogP)
Water Solubility Low (chloro/ethyl groups) Very low (quinolinyl group) Moderate (sulfamoyl polarity)

Crystallographic Analysis

  • Software : SHELX () and WinGX () are widely used for structure refinement. The target compound’s crystal structure would require similar methods for anisotropic displacement ellipsoid analysis.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize the target compound's piperazine-triazole core?

Answer:
The piperazine-triazole scaffold is typically constructed through sequential coupling and cyclization reactions. Key steps include:

  • Piperazine-carbonyl linkage formation : Reacting 5-chloro-2-methylphenyl-piperazine with activated carbonyl intermediates (e.g., chloroformates or carbonyldiimidazole) under reflux in aprotic solvents like dichloromethane .
  • Triazole-amine coupling : The N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cyclization (CuAAC), ensuring regioselectivity at the 5-position .
    Characterization : Confirm intermediates using 1H^1H/13C^{13}C-NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and IR (amide C=O stretch ~1650–1700 cm1^{-1}) .

Advanced: How can researchers optimize reaction conditions to minimize by-products during the cyclization step?

Answer:
By-product formation during cyclization (e.g., oxadiazole vs. triazole) is influenced by:

  • Catalyst selection : Phosphorus oxychloride (POCl3_3) at 120°C promotes cyclization with >80% yield in heterocyclic systems, but requires strict anhydrous conditions to avoid hydrolysis .
  • Solvent polarity : Non-polar solvents (toluene) favor intramolecular cyclization, reducing dimerization.
  • Temperature gradients : Gradual heating (e.g., 80°C → 120°C over 2 hours) improves regioselectivity in triazole formation .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and LC-MS for intermediate mass verification .

Basic: What analytical techniques are essential for verifying the compound’s purity and structural identity?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .
  • Spectroscopy :
    • 1H^1H-NMR: Distinct triazole proton at δ 7.8–8.2 ppm and piperazine methyl groups at δ 2.3–2.6 ppm .
    • High-resolution MS: Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: ~65%, N: ~18%) .

Advanced: How do structural modifications to the arylpiperazine moiety impact receptor binding affinity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl) : Enhance lipophilicity and π-π stacking with hydrophobic receptor pockets, increasing binding affinity (e.g., 5-chloro-2-methyl substitution improves IC50_{50} by 3-fold vs. unsubstituted analogs) .
  • Substituent position : Para-substituted ethylphenyl groups (vs. ortho/meta) reduce steric hindrance, optimizing interactions with amine-binding domains .
    Methodology :
  • Molecular docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (PDB: 6WGT) .
  • In vitro assays : Radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} affinity) validate computational predictions .

Advanced: How can contradictory spectral data for intermediates be resolved during synthesis?

Answer:
Contradictions (e.g., ambiguous carbonyl signals in IR or split proton peaks in NMR) arise from:

  • Tautomerism : Triazole NH tautomerization can cause shifting signals; use D2 _2O exchange or 15N^{15}N-NMR to confirm protonation states .
  • Conformational isomerism : Piperazine chair-flip dynamics may split signals; analyze variable-temperature NMR (VT-NMR) to coalesce peaks .
  • Impurity interference : Recrystallize intermediates (e.g., methanol/water 7:3) and re-run spectra under standardized conditions (e.g., 25°C, DMSO-d6_6) .

Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

Answer:

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO2 _2 hydration assays .
  • Cell viability : MTT assays on cancer lines (e.g., MCF-7, HeLa) with IC50_{50} calculations via nonlinear regression .
  • Receptor profiling : Radiolabeled competitive binding assays for GPCRs (e.g., dopamine D2 _2, serotonin 5-HT1A_{1A}) .

Advanced: What computational strategies aid in predicting metabolic stability of this compound?

Answer:

  • Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-oxidation, triazole hydroxylation) .
  • CYP450 inhibition : Simulate interactions with CYP3A4/2D6 using molecular dynamics (MD) and MM-PBSA binding free energy calculations .
  • ADME profiling : SwissADME predicts logP (~3.2), bioavailability (85%), and blood-brain barrier penetration (CNS MPO score >4) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq of treated cell lines to identify differentially expressed pathways (e.g., apoptosis genes BAX/BCL-2) .
  • Proteomics : SILAC-based quantification of target protein phosphorylation (e.g., MAPK/ERK) .
  • In vivo models : Xenograft studies in nude mice (dose: 10–50 mg/kg, oral) with PET imaging (e.g., 18F^{18}F-FDG) to monitor tumor suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.